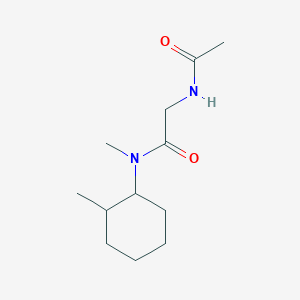
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide, also known as N-(2-methylcyclohexyl)-N-methylacetamide or MCAM, is a chemical compound that has been widely studied for its potential applications in the fields of medicinal chemistry and drug discovery. This compound is a derivative of the natural product muscone, and it has been shown to exhibit a range of interesting biological activities. In
科学研究应用
2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide has been studied for its potential applications in the areas of cancer research, neuroprotection, and pain management. In cancer research, MCAM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that MCAM exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, MCAM has been shown to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, MCAM has been shown to have analgesic effects in animal models of acute and chronic pain, possibly through the modulation of the opioid system.
作用机制
The exact mechanism of action of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide is not fully understood, but several studies have provided insights into its biological activity. It is believed that MCAM interacts with various molecular targets, including ion channels, enzymes, and receptors. For example, MCAM has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to inhibit monoamine oxidase, an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin. In addition, MCAM has been shown to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Some of these effects include:
- Inhibition of cancer cell growth and induction of apoptosis
- Protection against oxidative stress and inflammation in neurons
- Modulation of the opioid system and analgesic effects
- Inhibition of voltage-gated sodium channels and reduction of excitability in neurons
- Modulation of monoamine oxidase activity and regulation of neurotransmitter levels
- Activation of peroxisome proliferator-activated receptor gamma and regulation of adipogenesis and glucose metabolism
实验室实验的优点和局限性
The use of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide in lab experiments has several advantages and limitations. Some of the advantages include:
- Wide range of biological activities and potential applications
- Relatively easy and cost-effective synthesis method
- Availability of commercial sources for the compound
Some of the limitations include:
- Limited information on the pharmacokinetics and toxicity of the compound
- Limited information on the optimal dosing and administration routes
- Limited information on the stability and storage conditions of the compound
未来方向
There are several future directions for the study of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide. Some of these directions include:
- Further exploration of the compound's biological activities and molecular targets
- Optimization of the synthesis method and development of new synthetic routes
- Investigation of the pharmacokinetics and toxicity of the compound in animal models and humans
- Evaluation of the compound's potential as a therapeutic agent for cancer, neurodegenerative diseases, and pain management
- Development of new derivatives and analogs of the compound with improved biological activity and pharmacological properties
Conclusion:
In conclusion, 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide is a promising compound that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. The compound exhibits a range of interesting biological activities, including inhibition of cancer cell growth, neuroprotection, and pain management. Future studies will continue to explore the compound's molecular targets, pharmacokinetics, and therapeutic potential, with the ultimate goal of developing new drugs and therapies for various diseases.
合成方法
The synthesis of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide can be achieved through a multi-step process that involves the conversion of muscone to the corresponding amine, followed by acetylation and 2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethylation. The detailed synthetic route has been described in the literature, and it involves the use of various reagents and solvents. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
属性
IUPAC Name |
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-4-5-7-11(9)14(3)12(16)8-13-10(2)15/h9,11H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQZLLOHCGRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

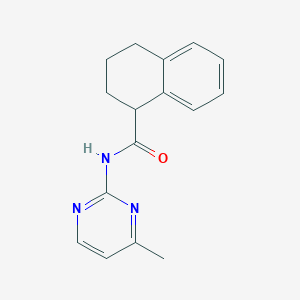
![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
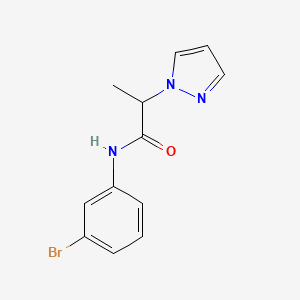
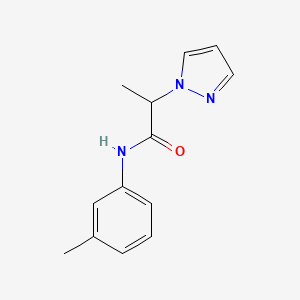
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
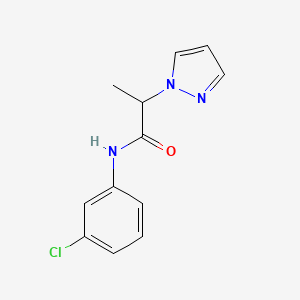
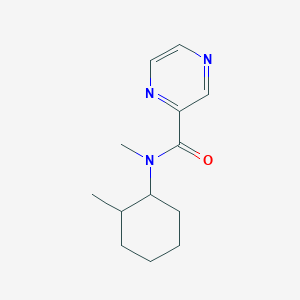
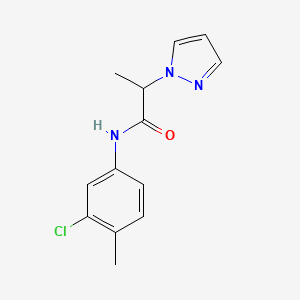
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
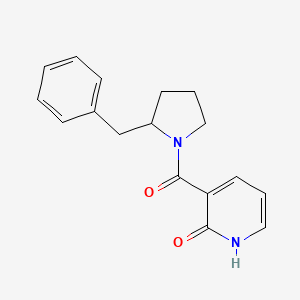
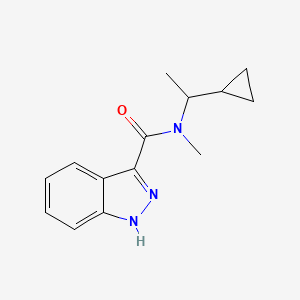

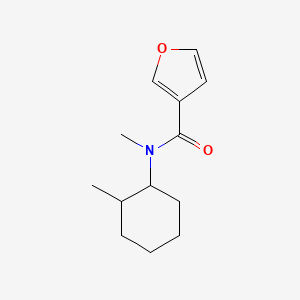
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)